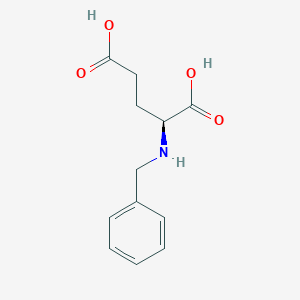

(S)-N-Benzylglutamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(benzylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c14-11(15)7-6-10(12(16)17)13-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSNQUNHINYDDN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455478 | |

| Record name | N-Benzyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77539-18-5 | |

| Record name | N-Benzyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-N-Benzylglutamic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

(S)-N-Benzylglutamic acid is a pivotal chiral building block in modern medicinal chemistry. As a derivative of the naturally occurring amino acid L-glutamic acid, it provides a versatile scaffold for the synthesis of complex, stereochemically defined molecules. The introduction of the N-benzyl group imparts unique physicochemical properties, enhancing its utility in multi-step synthetic routes toward novel therapeutic agents. This guide offers an in-depth exploration of the core properties of (S)-N-Benzylglutamic acid, including its physicochemical characteristics, synthesis, and spectral analysis. Furthermore, it provides expert insights into its chemical reactivity, analytical methodologies, and critical role as a chiral synthon in drug discovery and development, equipping researchers with the foundational knowledge required for its effective application.

Core Physicochemical Properties

The fundamental properties of (S)-N-Benzylglutamic acid are dictated by the interplay between the hydrophilic dicarboxylic acid backbone of glutamic acid and the lipophilic nature of the N-benzyl substituent. This unique combination influences its solubility, reactivity, and handling characteristics.

Structural and Physical Data

A summary of the key quantitative data for (S)-N-Benzylglutamic acid is presented below. It is important to note that while experimental data for melting point and optical rotation are available, other values are estimated based on the parent compound, L-glutamic acid, and general chemical principles.

| Property | Value | Source / Justification |

| Molecular Formula | C₁₂H₁₅NO₄ | - |

| Molecular Weight | 237.25 g/mol | - |

| Appearance | White solid | General observation for amino acid derivatives |

| Melting Point | 151-158 °C (with decomposition) | [1] |

| Optical Rotation [α]D²³ | +16° (c=4, 1 N HCl) | [1] |

| pKa₁ (α-carboxyl) | ~2.2 (Estimated) | Based on L-glutamic acid (pKa₁ = 2.19)[2] |

| pKa₂ (γ-carboxyl) | ~4.3 (Estimated) | Based on L-glutamic acid (pKa₂ = 4.25)[2] |

| pKa₃ (Amine) | ~9.7 (Estimated) | Based on L-glutamic acid (pKa₃ = 9.67)[2] |

| Solubility | Sparingly soluble in water; Soluble in aqueous alkali; Low solubility in non-polar organic solvents. | Inferred from L-glutamic acid's poor solubility in neutral water and organic solvents.[2] Increased solubility in aqueous base is expected due to salt formation. |

Synthesis and Purification

The synthesis of (S)-N-Benzylglutamic acid is most commonly achieved through reductive amination, a robust and well-established method in organic chemistry. This process leverages the reactivity of an aldehyde with the primary amine of L-glutamic acid to form a Schiff base, which is subsequently reduced to the target secondary amine.

Reductive Amination Protocol

The following protocol is a reliable method for the gram-scale synthesis of (S)-N-Benzylglutamic acid.[1]

Step-by-Step Methodology:

-

Schiff Base Formation: In a suitable reaction vessel, dissolve L-glutamic acid (0.5 mol) and sodium hydroxide (1.0 mol) in water (1 L). Add benzaldehyde (0.5 mol) to the stirred solution. Continue stirring at room temperature for approximately 3 hours to facilitate the formation of the intermediate Schiff base.

-

Catalytic Hydrogenation: To the reaction mixture, add 10% Palladium on carbon (Pd/C) catalyst (5 g).

-

Reduction: Hydrogenate the mixture at approximately 51 psig for about 80-90 minutes. The progress of the reaction should be monitored by a suitable technique like TLC or HPLC.

-

Work-up and Isolation: Filter the mixture to remove the Pd/C catalyst. Adjust the pH of the filtrate to approximately 4.2 using 1 N HCl. This will precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry to yield (S)-N-Benzylglutamic acid. A second crop can often be obtained by concentrating the filtrate.

Causality Behind Experimental Choices:

-

Alkaline Conditions: The use of sodium hydroxide is crucial to deprotonate the amino group of glutamic acid, increasing its nucleophilicity to attack the carbonyl carbon of benzaldehyde, thus favoring Schiff base formation.

-

Catalyst: Palladium on carbon is a highly efficient and standard catalyst for the hydrogenation of imines to amines under moderate pressure, ensuring a clean and high-yielding reduction.

-

pH Adjustment: The isoelectric point of the product is acidic due to the two carboxyl groups. Adjusting the pH to 4.2 minimizes its solubility in the aqueous medium, causing it to precipitate for easy isolation.

Sources

Introduction: The Significance of a Versatile Building Block

An In-Depth Technical Guide to the Discovery and Synthesis of (S)-N-Benzylglutamic Acid

(S)-N-Benzylglutamic acid, a key derivative of the naturally occurring amino acid L-glutamic acid, stands as a cornerstone molecule in synthetic organic chemistry and drug development. L-glutamic acid itself was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen from wheat gluten.[1][2] Its role was later famously expanded in 1908 when Professor Kikunae Ikeda of Tokyo Imperial University identified it as the chemical substance responsible for "umami," the fifth basic taste.[1][2][3]

The strategic addition of a benzyl group to the nitrogen atom of L-glutamic acid transforms it into (S)-N-Benzylglutamic acid, a versatile intermediate. The benzyl group serves as a robust and readily removable protecting group for the amine, a critical function in the stepwise construction of complex peptides. Beyond this role, the molecule is a valuable chiral building block for the synthesis of a wide array of biologically active compounds, including pharmaceutical intermediates and complex alkaloids.[4][5] This guide provides a comprehensive overview of the historical context and the pivotal synthetic methodologies developed for this important compound.

The Challenge of N-Alkylation: Early Methods and Their Limitations

The synthesis of N-alkylated amino acids has historically presented significant challenges. Early chemical methods often relied on direct N-alkylation using genotoxic agents like alkyl halides or reductive amination procedures that required stoichiometric quantities of hazardous metal hydrides.[6] These approaches frequently suffered from poor selectivity, the generation of substantial chemical waste, and complex purification protocols.[6][7] The development of cleaner, more efficient, and stereoselective methods has therefore been a major focus of research in the field.

Pivotal Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the industrial and laboratory-scale synthesis of (S)-N-Benzylglutamic acid is the reductive amination (or reductive alkylation) of L-glutamic acid.[8] This elegant one-pot reaction proceeds through the formation of an imine intermediate (a Schiff base) from the condensation of L-glutamic acid and benzaldehyde, which is then reduced in situ to yield the final N-benzylated product.[8][9]

This method is highly advantageous as it starts with the readily available and enantiopure L-glutamic acid, thus preserving the desired (S)-stereochemistry at the α-carbon. The process is efficient and avoids many of the harsh reagents associated with older N-alkylation techniques.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a detailed, step-by-step methodology for the synthesis of (S)-N-Benzylglutamic acid based on established literature procedures.[8]

Step 1: Imine Formation

-

In a suitable reaction vessel, dissolve L-glutamic acid (1.0 eq) and sodium hydroxide (2.0 eq) in water.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add benzaldehyde (1.0 eq) to the solution.

-

Continue stirring at room temperature for approximately 3 hours to allow for the formation of the Schiff base intermediate.

Step 2: Catalytic Hydrogenation (Reduction)

-

To the reaction mixture, add 10% Palladium on carbon (Pd/C) catalyst (a typical loading is ~7% by weight relative to L-glutamic acid).

-

Pressurize the reaction vessel with hydrogen gas (H₂), typically to around 50 psig.

-

Maintain the reaction under hydrogen pressure with vigorous stirring until hydrogen uptake ceases (approximately 1.5-2 hours).

Step 3: Isolation and Purification

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Slowly adjust the pH of the clear filtrate to approximately 4.2 using 1 N HCl. This will cause the product to precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solids thoroughly with water to remove any remaining salts.

-

Dry the product under vacuum to yield (S)-N-Benzylglutamic acid as a white solid. A second crop of crystals can often be obtained by concentrating the filtrate.

Data Summary: Reductive Amination

| Parameter | Value/Condition | Reference |

| Starting Material | L-Glutamic Acid | [8] |

| Reagents | Benzaldehyde, Sodium Hydroxide | [8] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [8] |

| Reducing Agent | Hydrogen Gas (H₂) | [8] |

| Solvent | Water | [8] |

| Typical Combined Yield | ~85-90% | [8] |

| Melting Point | 151-158 °C (decomposes) | [8] |

| Specific Rotation [α]D²³ | +16° (c=4, 1 N HCl) | [8] |

Workflow Diagram: Reductive Amination Synthesis

Caption: Workflow for the synthesis of (S)-N-Benzylglutamic acid.

Alternative and Modern Synthetic Approaches

While reductive amination from L-glutamic acid is the most common route, other strategies have been explored for the synthesis of N-benzylated and related amino acids.

Direct Benzylation

Direct N-alkylation of L-glutamic acid with an alkylating agent like benzyl bromide under basic conditions is another possible route.[4] However, this method is often plagued by a lack of selectivity. It can lead to a mixture of products, including N,N-dibenzylated species and esterification of the α- and γ-carboxyl groups, making purification difficult and lowering the yield of the desired mono-N-benzylated product.[4] Perbenzylation, where the amine and both carboxylic acids are benzylated, is a common outcome when using an excess of benzyl bromide.[4]

Asymmetric Synthesis from Achiral Precursors

The field of asymmetric synthesis offers powerful methods for creating chiral amino acids from non-chiral starting materials. Asymmetric reductive amination of α-keto acids is a notable example.[10] In principle, (S)-N-Benzylglutamic acid could be synthesized by the asymmetric reductive amination of 2-oxoglutaric acid with benzylamine using a chiral catalyst. This approach is highly valuable for producing novel, non-natural amino acid derivatives.[10]

Biocatalytic Routes

Modern synthetic chemistry is increasingly turning to biocatalysis to provide greener and more sustainable alternatives to traditional methods.[6] While specific enzyme systems for the direct N-benzylation of glutamic acid are still an emerging area, research has demonstrated the use of enzymes for related transformations, such as the selective esterification of N-protected glutamic acid.[11] These biocatalytic approaches hold significant promise for future large-scale, environmentally friendly production of amino acid derivatives.[6][11]

Conclusion

The history of (S)-N-Benzylglutamic acid synthesis is a clear illustration of the evolution of organic chemical methodology. From the foundational discovery of its parent molecule, L-glutamic acid, to the development of robust and efficient synthetic routes, this compound remains a vital tool for chemists. The reductive amination of L-glutamic acid has proven to be the most reliable and scalable method, delivering high yields of enantiopure product. As the demands of pharmaceutical and materials science continue to grow, ongoing research into novel asymmetric and biocatalytic strategies will undoubtedly expand the synthetic chemist's toolkit for producing this and other valuable chiral building blocks.

References

-

PrepChem. (n.d.). Synthesis of N-benzyl-L-glutamic acid. PrepChem.com. Retrieved from [Link]

-

Simons, C., et al. (2024). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Frontiers in Catalysis. Retrieved from [Link]

-

Sano, C. (2009). History of glutamate production. The American Journal of Clinical Nutrition. Retrieved from [Link]

-

Rowles, H., & Flitsch, S. (2020). N-Alkyl-α-amino acids in Nature and their biocatalytic preparation. University of Manchester Research Explorer. Retrieved from [Link]

-

Sano, C. (2009). History of glutamate production. PubMed. Retrieved from [Link]

- Hoover, D. J. (1990). N-alkylation of n-alpha-boc-protected amino acids. Google Patents.

-

Hughes, A. B. (2018). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]

- Zhu, S. (2007). Method for producing N-benzyloxy carbonyl glutamic acid. Google Patents.

- Shields, J. D., et al. (2015).

-

Imm, S., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Monosodium glutamate. Retrieved from [Link]

-

Srisook, E., & Tuchinda, P. (2021). Enantiodivergent Synthesis of Benzoquinolizidinones from L-Glutamic Acid. Semantic Scholar. Retrieved from [Link]

-

Dong, G., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Retrieved from [Link]

-

Verkhratsky, A., & Nedergaard, M. (2022). Evolution of glutamatergic signaling and synapses. PMC - PubMed Central. Retrieved from [Link]

-

Kadyrov, R., et al. (1998). The First Highly Enantioselective Homogeneously Catalyzed Asymmetric Reductive Amination: Synthesis of α-N-Benzylamino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

-

Chen, Y., et al. (2014). Synthesis and characterizations of poly (γ-benzyl-L-glutamate) (PBG). The Royal Society of Chemistry. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

-

Seck, R., et al. (2017). Asymmetric synthesis of glutamate derivatives. Rivières du Sud. Retrieved from [Link]

-

Wehbe, J., et al. (2004). Enantioselective synthesis of new 4-substituted glutamic acid derivatives. ResearchGate. Retrieved from [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journals. Retrieved from [Link]

-

Seck, R., et al. (2017). Asymmetric synthesis of glutamate derivatives. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Páez-García, A., et al. (2016). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved from [Link]

-

Bull, S. D., et al. (2001). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. Retrieved from [Link]

-

Soloshonok, V. A., et al. (2013). Asymmetric Synthesis of 4,4‐(Difluoro)glutamic Acid via Chiral Ni(II)‐Complexes of Dehydroalanine Schiff Bases. Effect of the Chiral Ligands Structure on the Stereochemical Outcome. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzoyl-L-glutamic acid. National Institutes of Health. Retrieved from [Link]

-

Cini, E., et al. (2009). Transformation of Glutamic Acid into (S)-Benzyl 2-(dibenzylamino)- 6-(dimethoxyphosphoryl)-5-oxohexanoate for a Convenient Access to 5-Substituted Prolines. ResearchGate. Retrieved from [Link]

- Zhang, A., et al. (2005). Synthetic method of high molecular weight poly L-glutamic acid. Google Patents.

-

Thomas, A. G., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Discovery-of-(R)-N-Benzyl-2-(2%2C5-dioxopyrrolidin-1-a-Thomas-Tse/4d49a71a067137f766e8574972e0220261394c86]([Link]

-

HMDB. (2021). Showing metabocard for L-Glutamic acid 5-benzyl ester (HMDB0250759). Human Metabolome Database. Retrieved from [Link]

-

Knor, G. (2008). Synthesis of N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s. ResearchGate. Retrieved from [Link]

-

Rais, R., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. PubMed. Retrieved from [Link]

Sources

- 1. Monosodium glutamate - Wikipedia [en.wikipedia.org]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Evolution of glutamatergic signaling and synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. research.rug.nl [research.rug.nl]

- 8. prepchem.com [prepchem.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

An In-depth Technical Guide to (S)-N-Benzylglutamic Acid: Structure, Stereochemistry, and Applications

Abstract: (S)-N-Benzylglutamic acid is a pivotal derivative of the proteinogenic amino acid L-glutamic acid, distinguished by a benzyl group attached to the alpha-amino nitrogen. This modification significantly alters its physicochemical properties, rendering it a valuable building block in medicinal chemistry, polymer science, and drug development. The compound's single, defined stereocenter dictates its biological interactions and the properties of materials derived from it. This guide provides a comprehensive technical overview of (S)-N-Benzylglutamic acid, detailing its molecular structure, the principles governing its stereochemistry, a validated synthesis protocol, and robust analytical methods for structural and chiral verification. Furthermore, we explore its key applications, offering researchers and drug development professionals a foundational understanding of its utility and potential.

Introduction: The Significance of Modified Amino Acids

L-glutamic acid, an excitatory neurotransmitter and a fundamental component of proteins, serves as a versatile scaffold for chemical modification. The strategic alteration of its structure, such as through N-alkylation, is a cornerstone of modern drug design and materials science. N-benzylation, the introduction of a benzyl group to the primary amine, is a particularly effective strategy for modulating a molecule's lipophilicity, steric profile, and hydrogen-bonding capabilities. This modification can enhance membrane permeability, alter binding affinities for biological targets, and serve as a key intermediate for more complex molecular architectures.

(S)-N-Benzylglutamic acid retains the crucial (S)-stereochemistry of its natural precursor, which is paramount for stereospecific interactions in biological systems. Understanding its structure, synthesis, and characterization is essential for its effective application. This guide is designed to serve as an in-depth resource, explaining not just the "how" but the "why" behind the core methodologies and applications of this important compound.

Molecular Structure and Physicochemical Properties

Chemical Identity

(S)-N-Benzylglutamic acid is systematically named (2S)-2-(benzylamino)pentanedioic acid . It consists of a five-carbon pentanedioic acid backbone, with an amino group at the C2 (alpha) position. This amino group is substituted with a benzyl group (-CH₂-C₆H₅). The molecule possesses two carboxylic acid functional groups, one at C1 and one at C5.

Elucidation of Stereochemistry

The sole stereocenter in the molecule is the alpha-carbon (Cα or C2). The designation "(S)" is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous method for describing the spatial arrangement of substituents around a chiral center.

Causality of (S) Designation:

-

Identify the Chiral Center: The C2 carbon is bonded to four different groups: an amino group (-NH-benzyl), a carboxyl group (-COOH), a propyl-carboxyl group (-CH₂CH₂COOH), and a hydrogen atom (-H).

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.

-

Priority 1: The Nitrogen atom of the benzylamino group (-NH-benzyl) has the highest atomic number (7).

-

Priority 2: The Carbon atom of the C1 carboxyl group (-COOH) is bonded to two oxygen atoms.

-

Priority 3: The Carbon atom of the C3 propyl-carboxyl group (-CH₂CH₂COOH) is bonded to another carbon.

-

Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

-

-

Determine Configuration: When viewing the molecule with the lowest priority group (Hydrogen) pointing away from the observer, the sequence from highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as (S).

Maintaining this specific stereoisomer is critical, as the (R)-enantiomer would exhibit different biological activities and interactions.

Caption: Chemical structure and CIP priorities of (S)-N-Benzylglutamic acid.

Physicochemical Data

The following table summarizes key physicochemical properties of (S)-N-Benzylglutamic acid and its related structures, compiled from authoritative databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 253.25 g/mol | PubChem |

| IUPAC Name | (2S)-2-(benzylamino)pentanedioic acid | [2] |

| Synonyms | N-benzyl-L-glutamic acid | [2] |

| CAS Number | 77539-18-5 | [2] |

| Melting Point | 151-158 °C (decomposes) | [2] |

| Appearance | White crystalline solid | [1] |

| Optical Rotation [α]D²³ | +16° (c=4, 1 N HCl) | [2] |

Synthesis via Reductive Amination: A Validated Protocol

Mechanistic Rationale

Reductive amination is a highly efficient and common method for forming C-N bonds. The choice of this pathway is based on its reliability and the ready availability of the starting materials: L-glutamic acid and benzaldehyde. The mechanism proceeds in two key stages:

-

Schiff Base Formation: The primary amine of L-glutamic acid performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This is followed by dehydration to form an imine intermediate, also known as a Schiff base. This reaction is typically performed under neutral to slightly basic conditions to ensure the amine is sufficiently nucleophilic.

-

Reduction: The C=N double bond of the Schiff base is then reduced to a single bond. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) is a clean and effective method for this transformation, yielding the stable secondary amine product. This method preserves the stereochemistry at the alpha-carbon.

Detailed Experimental Protocol

This protocol is adapted from a publicly available, reliable synthesis procedure.[2]

Reagents and Equipment:

-

L-Glutamic acid

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Hydrogenation apparatus

-

Standard laboratory glassware and filtration equipment

Step-by-Step Procedure:

-

Reagent Charging: In a suitable reaction vessel, a mixture of L-glutamic acid (0.5 mol), benzaldehyde (0.5 mol), and sodium hydroxide (1.0 mol) is prepared in 1 liter of water.

-

Schiff Base Formation: The mixture is stirred at room temperature for approximately 3 hours to facilitate the formation of the sodium salt of the Schiff base intermediate.

-

Catalytic Hydrogenation: A portion of 10% Pd/C catalyst (e.g., 5 g) is added to the mixture. The vessel is then subjected to hydrogenation at a pressure of approximately 50 psig. The reaction is monitored until hydrogen uptake ceases (typically 1-2 hours).

-

Catalyst Removal: Upon completion, the reaction mixture is carefully filtered to remove the palladium catalyst. This step is critical as palladium residues can interfere with downstream applications.

-

Product Precipitation: The pH of the clear filtrate is adjusted to approximately 4.2 using 1 N HCl. (S)-N-Benzylglutamic acid is sparingly soluble at its isoelectric point and will precipitate out of the solution as a white solid.

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum to yield the final product. A second crop can often be obtained by concentrating the mother liquor.[2]

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide on the Putative Mechanism of Action of (S)-N-Benzylglutamic Acid in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Role of N-Substitution in Glutamic Acid Analogs

(S)-N-Benzylglutamic acid, a derivative of the endogenous neurotransmitter L-glutamic acid, represents a class of molecules with significant potential for modulating critical enzymatic pathways in biological systems. While direct literature on this specific molecule is sparse, its structural characteristics—notably the N-substitution with a benzyl group—provide a strong basis for postulating its mechanism of action. This guide synthesizes evidence from structurally related compounds to propose a primary mechanism centered on the inhibition of Glutamate Carboxypeptidase II (GCPII), a key enzyme in glutamate metabolism. We will delve into the molecular rationale for this hypothesis, outline experimental methodologies for its validation, and discuss the potential therapeutic implications.

The Primary Hypothesis: Inhibition of Glutamate Carboxypeptidase II (GCPII/NAALADase)

The most plausible mechanism of action for (S)-N-Benzylglutamic acid is the competitive inhibition of Glutamate Carboxypeptidase II (GCPII). GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase), is a zinc metalloenzyme that plays a crucial role in the central nervous system.[1] Its primary function is the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate.[1]

The rationale for this hypothesis is grounded in extensive research on N-acylated L-glutamate analogs as inhibitors of this peptidase.[2] Studies have demonstrated that modifications to the N-terminal of glutamic acid can yield potent and selective inhibitors of GCPII.[3][4] The N-benzyl group of (S)-N-Benzylglutamic acid can be envisioned to occupy a hydrophobic pocket within the enzyme's active site, while the glutamic acid moiety mimics the C-terminal glutamate of the endogenous substrate, NAAG, thereby anchoring the molecule for competitive inhibition.

Molecular Consequences of GCPII Inhibition

Inhibition of GCPII by a compound such as (S)-N-Benzylglutamic acid would lead to two significant downstream effects in the synaptic cleft:

-

Increased Levels of NAAG: By preventing its degradation, the concentration of NAAG would rise. NAAG is an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is a presynaptic autoreceptor that, when activated, suppresses the release of glutamate.[5] This leads to a reduction in glutamatergic neurotransmission.

-

Decreased Levels of Glutamate: The direct product of NAAG hydrolysis is glutamate. Therefore, inhibiting GCPII directly curtails a source of extracellular glutamate.[1]

This dual action of elevating a neuroprotective agonist (NAAG) and reducing a potentially excitotoxic neurotransmitter (glutamate) makes GCPII inhibitors a highly attractive therapeutic strategy for a range of neurological disorders.[1][6] Conditions associated with glutamate excitotoxicity, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis, are primary targets for this class of drugs.[1]

Signaling Pathway of GCPII Inhibition

The proposed signaling cascade initiated by the inhibition of GCPII by (S)-N-Benzylglutamic acid is depicted in the following diagram:

Caption: Proposed signaling pathway of (S)-N-Benzylglutamic acid via GCPII inhibition.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that (S)-N-Benzylglutamic acid acts as a GCPII inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay

The direct interaction of (S)-N-Benzylglutamic acid with GCPII can be quantified using an enzyme inhibition assay.

Protocol:

-

Enzyme Source: Recombinant human GCPII expressed in a suitable cell line (e.g., HEK293 or Sf9 cells) and purified.

-

Substrate: A commercially available fluorogenic or chromogenic substrate for GCPII, or radiolabeled [3H]-NAAG.

-

Inhibitor: (S)-N-Benzylglutamic acid dissolved in a suitable buffer. A known GCPII inhibitor, such as 2-PMPA, should be used as a positive control.

-

Assay Buffer: A buffer system that maintains the optimal pH and ionic strength for GCPII activity (e.g., Tris-HCl buffer at pH 7.4).

-

Procedure: a. A fixed concentration of GCPII is pre-incubated with varying concentrations of (S)-N-Benzylglutamic acid for a set period (e.g., 15 minutes) at 37°C. b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined time, and the product formation is measured using a plate reader (for fluorogenic/chromogenic substrates) or liquid scintillation counting (for radiolabeled substrate).

-

Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Quantitative Data Summary

| Compound | Target | IC50 (nM) |

| (S)-N-Benzylglutamic acid | GCPII | To be determined |

| 2-PMPA (Positive Control) | GCPII | ~1-10 |

| Vehicle (Negative Control) | GCPII | No inhibition |

Cell-Based Assays

To assess the effect of (S)-N-Benzylglutamic acid in a cellular context, assays using cells that endogenously or recombinantly express GCPII can be performed.

Protocol:

-

Cell Line: A neuronal cell line (e.g., SH-SY5Y) or a prostate cancer cell line (e.g., LNCaP, which highly expresses GCPII, also known as Prostate-Specific Membrane Antigen or PSMA) can be used.

-

Treatment: Cells are treated with varying concentrations of (S)-N-Benzylglutamic acid.

-

Measurement of NAAG and Glutamate: The levels of NAAG and glutamate in the cell culture supernatant are quantified using LC-MS/MS.

-

Expected Outcome: Treatment with (S)-N-Benzylglutamic acid should lead to a dose-dependent increase in NAAG levels and a decrease in glutamate levels in the cell culture medium.

Experimental Workflow Diagram

Caption: Experimental workflow for validating the mechanism of action.

Alternative and Secondary Mechanisms of Action

While GCPII inhibition is the most probable primary mechanism, other potential biological activities of (S)-N-Benzylglutamic acid should be considered.

-

Inhibition of N-acetylglutamate synthase (NAGS): N-acylated glutamates have been shown to inhibit NAGS, an enzyme involved in the urea cycle.[7][8] Inhibition of NAGS by (S)-N-Benzylglutamic acid could have implications for ammonia metabolism.

-

Interaction with Glutamate Receptors: Although less likely to be a high-affinity interaction, the glutamic acid backbone could potentially interact with ionotropic or metabotropic glutamate receptors.[9][10] However, the N-benzyl group would likely sterically hinder binding to the glutamate binding site of most of these receptors. Benzyl alcohol itself has been shown to depress glutamate-mediated synaptic transmission, but this is a less specific action.[11]

-

Anticancer Activity: Derivatives of glutamic acid are being investigated for their potential to interfere with glutamine metabolism in cancer cells, which are often dependent on glutamine for proliferation.[12]

Conclusion and Future Directions

(S)-N-Benzylglutamic acid is a structurally intriguing molecule with a high probability of acting as an inhibitor of Glutamate Carboxypeptidase II. This mechanism of action holds significant promise for the development of novel therapeutics for neurological disorders characterized by glutamate excitotoxicity. The experimental protocols outlined in this guide provide a clear path for validating this hypothesis and characterizing the pharmacological profile of this compound. Future research should focus on determining the potency and selectivity of (S)-N-Benzylglutamic acid for GCPII, as well as evaluating its pharmacokinetic properties and in vivo efficacy in relevant disease models. Understanding the structure-activity relationship of the N-benzyl group will be crucial for the design of next-generation inhibitors with improved therapeutic potential.

References

-

In vitro and in vivo inhibition of N-acetyl-L-aspartyl-L-glutamate catabolism by N-acylated L-glutamate analogs. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Journal of the American Chemical Society. [Link]

-

Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. ResearchGate. [Link]

-

Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. PubMed. [Link]

-

N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724. PubChem. [Link]

-

Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. National Institutes of Health. [Link]

-

Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed. [Link]

-

N-substituted Glutamyl Sulfonamides as Inhibitors of Glutamate Carboxypeptidase II (GCP2). PubMed. [Link]

-

Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer. PubMed Central. [Link]

-

Inhibition of glutamate carboxypeptidase II by phosphonamidothionate derivatives of glutamic acid. PubMed. [Link]

-

Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function. Springer Link. [Link]

-

Depression of glutamate-mediated synaptic transmission by benzyl alcohol. PubMed. [Link]

-

Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms. PubMed. [Link]

-

Structure activity relationship of the synthesized compounds. ResearchGate. [Link]

-

Overview of the Glutamatergic System. National Center for Biotechnology Information. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

-

Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa. PubMed Central. [Link]

-

Glutamate Receptors. National Center for Biotechnology Information. [Link]

Sources

- 1. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo inhibition of N-acetyl-L-aspartyl-L-glutamate catabolism by N-acylated L-glutamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-substituted glutamyl sulfonamides as inhibitors of glutamate carboxypeptidase II (GCP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glutamate carboxypeptidase II by phosphonamidothionate derivatives of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Depression of glutamate-mediated synaptic transmission by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-N-Benzylglutamic acid (NMR, IR, MS)

A Comprehensive Technical Guide to the Spectroscopic Characterization of (S)-N-Benzylglutamic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for (S)-N-Benzylglutamic acid. As a crucial molecule in synthetic chemistry and drug development, a thorough understanding of its structural features is paramount. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound.

Molecular Structure and Expected Spectroscopic Features

(S)-N-Benzylglutamic acid is an amino acid derivative featuring a benzyl group attached to the nitrogen atom of glutamic acid. The key structural features that will influence its spectroscopic data are:

-

The chiral center at the alpha-carbon.

-

The protons of the glutamic acid backbone.

-

The aromatic protons of the benzyl group.

-

The methylene protons of the benzyl group.

-

The two carboxylic acid groups.

-

The secondary amine linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of (S)-N-Benzylglutamic acid.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (S)-N-Benzylglutamic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) will exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-N-Benzylglutamic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | 5H | Protons of the phenyl ring. |

| Benzyl (CH₂) | ~3.8-4.0 | Singlet or AB quartet | 2H | Methylene protons adjacent to the nitrogen and the phenyl group. |

| α-CH | ~3.5-3.7 | Multiplet | 1H | Proton on the chiral center, coupled to the adjacent CH₂ protons. |

| γ-CH₂ | ~2.2-2.4 | Multiplet | 2H | Methylene protons adjacent to the γ-carboxylic acid group. |

| β-CH₂ | ~1.9-2.1 | Multiplet | 2H | Methylene protons adjacent to the α-CH and γ-CH₂ groups. |

| NH | Variable | Broad singlet | 1H | Amine proton, chemical shift is concentration and solvent dependent. |

| COOH | Variable | Broad singlet | 2H | Carboxylic acid protons, often exchange with D₂O. |

Causality of Predictions: The predictions are based on the known spectra of similar amino acid derivatives. For instance, the aromatic protons are expected in their typical region. The benzylic CH₂ protons will be downfield due to the adjacent electron-withdrawing nitrogen and aromatic ring. The glutamic acid backbone protons (α-CH, β-CH₂, γ-CH₂) will have chemical shifts similar to those in other N-substituted glutamic acid derivatives.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-N-Benzylglutamic acid

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (α-COOH) | ~175-178 | The carboxylic acid carbon at the α-position. |

| Carbonyl (γ-COOH) | ~173-176 | The carboxylic acid carbon at the γ-position. |

| Aromatic (quaternary C) | ~138-140 | The carbon of the phenyl ring attached to the methylene group. |

| Aromatic (CH) | ~127-129 | The protonated carbons of the phenyl ring. |

| Benzyl (CH₂) | ~45-50 | The methylene carbon of the benzyl group. |

| α-CH | ~55-60 | The chiral carbon. |

| γ-CH₂ | ~30-35 | The methylene carbon adjacent to the γ-carboxylic acid. |

| β-CH₂ | ~25-30 | The methylene carbon at the β-position. |

Causality of Predictions: These predictions are derived from data for compounds like N-Cbz-L-glutamic acid, adjusting for the replacement of the carbamate group with a benzyl group.[1] The carbonyl carbons are expected in the typical carboxylic acid region. The aromatic carbons will show characteristic shifts, and the aliphatic carbons of the glutamic acid and benzyl moieties are predicted based on their substitution patterns.

Experimental Protocol for NMR Spectroscopy

A detailed, self-validating protocol is crucial for obtaining high-quality NMR spectra.

Protocol 1: ¹H and ¹³C NMR Spectroscopy of (S)-N-Benzylglutamic acid

-

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-N-Benzylglutamic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and COOH), while D₂O will result in their exchange and disappearance from the spectrum.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is validated by observing a sharp, symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended to ensure quantitative information for all carbon types.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Diagram of NMR Workflow:

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of (S)-N-Benzylglutamic acid will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for (S)-N-Benzylglutamic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad | Very broad due to hydrogen bonding. |

| N-H Stretch (Amine) | 3200-3400 | Medium | May be obscured by the broad O-H stretch. |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Characteristic of sp² C-H bonds. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | From the glutamic acid and benzyl CH₂ groups. |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong | A very prominent and sharp peak. |

| C=C Stretch (Aromatic) | 1450-1600 | Medium | A series of peaks characteristic of the phenyl ring. |

| N-H Bend (Amine) | 1500-1650 | Medium | |

| C-N Stretch | 1000-1250 | Medium |

Causality of Predictions: The predicted IR absorptions are based on well-established correlations for functional groups. The broad O-H and strong C=O stretches are definitive for carboxylic acids. The N-H stretch confirms the secondary amine. The aromatic and aliphatic C-H and C=C stretches will also be present in their expected regions. The spectrum for N-Benzoyl-L-glutamic acid shows a strong amide C=O stretch, which would be absent in N-benzylglutamic acid, and this is a key differentiating feature.[2]

Experimental Protocol for FT-IR Spectroscopy

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

Record a background spectrum. This is a crucial step to subtract the absorbance of the atmosphere (CO₂ and water vapor).

-

-

Sample Analysis:

-

Place a small amount of the solid (S)-N-Benzylglutamic acid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. The instrument software will typically indicate when sufficient pressure is applied.

-

Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Diagram of FT-IR Workflow:

Caption: Workflow for ESI-MS analysis.

Conclusion

This technical guide provides a comprehensive, predictive overview of the spectroscopic data for (S)-N-Benzylglutamic acid. By leveraging data from structurally similar molecules and applying fundamental spectroscopic principles, we have established a robust set of expected NMR, IR, and MS characteristics. The detailed experimental protocols provided herein offer a validated methodology for researchers to acquire high-quality data for this compound. This guide serves as an essential resource for the unambiguous identification and characterization of (S)-N-Benzylglutamic acid in a research and development setting.

References

-

PubChem. N-Benzoyl-L-glutamic acid. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of N-benzyl-L-glutamic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information for various chemical syntheses. [Link]

-

PubChem. N-Benzyl-l-glutamic acid, alpha-benzyl ester. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information for aldehyde oxidation. [Link]

-

PubChem. N-[(Benzyloxy)carbonyl]glutamic acid. National Center for Biotechnology Information. [Link]

-

SpectraBase. N-Carboxy-L-glutamic acid, N-benzyl 5-phenyl ester. [Link]

-

Human Metabolome Database. Benzoic acid 13C NMR Spectrum. [Link]

-

Human Metabolome Database. L-Glutamic acid 1H NMR Spectrum. [Link]

-

PubMed. Synthesis and characterization of branched poly(L-glutamic acid) as a biodegradable drug carrier. [Link]

-

Beijing University of Chemical Technology. SYNTHESIS OF POLY(GLUTAMIC ACID-co-ASPARTIC ACID) VIA COMBINATION OF N-CARBOXYANHYDRIDE RING OPENING POLYMERIZATION WITH DEBENZYLATION. [Link]

-

Nanosoft Polymers. γ-Benzyl Glutamate NCA. [Link]

-

ResearchGate. IR spectra of (a) l-glutamic acid 5-methyl ester and (b) its N-carboxyanhydride. [Link]

-

ResearchGate. ¹H Nuclear Magnetic Resonance (NMR) spectrum of γ-Benzyl-l-glutamate-N-carboxyanhydride (BLG-NCA) in CDCl3. [Link]

-

NIST. Benzilic acid. National Institute of Standards and Technology. [Link]

-

SpectraBase. L-Glutamic acid 5-benzyl ester. [Link]

-

MassBank. Amino acids, peptides, and analogues. [Link]

-

PubChem. N-Acetyl-L-glutamic acid. National Center for Biotechnology Information. [Link]

Sources

Safety and handling guidelines for (S)-N-Benzylglutamic acid

An In-Depth Technical Guide to the Safe Handling of (S)-N-Benzylglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (S)-N-Benzylglutamic acid. Designed for professionals in research and drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is grounded in authoritative sources and established best practices for chemical safety.

Introduction to (S)-N-Benzylglutamic Acid

(S)-N-Benzylglutamic acid is a derivative of the amino acid L-glutamic acid, featuring a benzyl group attached to the nitrogen atom. This modification imparts specific chemical properties that make it a valuable building block in various synthetic applications, including peptide synthesis and the development of novel pharmaceutical agents. Its structural characteristics necessitate a thorough understanding of its handling and safety profile to mitigate potential risks in the laboratory.

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Anticipated):

-

Skin Irritation: May cause skin irritation upon contact.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[1][2]

Routes of Exposure:

-

Inhalation: Inhalation of airborne powder can irritate the respiratory tract.[2]

-

Dermal Contact: Direct contact with the skin may cause irritation.[2]

-

Eye Contact: Direct contact with the eyes can cause significant irritation.

-

Ingestion: May be harmful if swallowed.[2]

Toxicological Data Summary: Specific quantitative toxicity data such as LD50 (oral, dermal) or LC50 (inhalation) for (S)-N-Benzylglutamic acid are not available. However, for N-benzoyl-L-glutamic acid, GHS classifications indicate it causes skin and serious eye irritation, and may cause respiratory irritation. It is prudent to handle (S)-N-Benzylglutamic acid as a compound with a similar hazard profile. Chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity data are not available for (S)-N-Benzylglutamic acid.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-N-Benzylglutamic acid is fundamental to its safe handling and use in experimental work. The following table summarizes key properties, with some data derived from closely related compounds where specific information for (S)-N-Benzylglutamic acid is unavailable.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₄ | [3] |

| Molecular Weight | 237.25 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 151-153 °C (decomposes) | [4] |

| Solubility | Soluble in polar organic solvents.[3] Low solubility in alcohols. | [5] |

| Stability | Stable under recommended storage conditions. | [2] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when handling (S)-N-Benzylglutamic acid.

Engineering Controls

-

Ventilation: All handling of powdered (S)-N-Benzylglutamic acid that could generate dust should be performed in a well-ventilated area. A certified chemical fume hood is required for weighing, transferring, and preparing solutions to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: Accessible and regularly tested safety showers and eyewash stations are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as when handling larger quantities or during vigorous mixing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected for integrity before use and changed immediately if contaminated.

-

Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and skin from contamination.

-

-

Respiratory Protection: For procedures that may generate significant dust and where engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling Practices

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

-

Grounding: When transferring large quantities of powder, take precautions against electrostatic discharge.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.

-

Mouth Pipetting: Never use mouth suction for pipetting. Always use a proper pipetting device.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[6]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[7]

Experimental Protocols: A Safety-Integrated Approach

The following sections provide detailed methodologies for common laboratory procedures involving (S)-N-Benzylglutamic acid, with an emphasis on integrated safety measures.

Workflow for Safe Handling of Powdered (S)-N-Benzylglutamic Acid

Caption: Workflow for the safe handling of powdered (S)-N-Benzylglutamic acid.

Protocol for the Synthesis of (S)-N-Benzylglutamic Acid

The following protocol is adapted from a literature procedure for the synthesis of N-benzyl-L-glutamic acid and incorporates critical safety steps.[4]

Materials:

-

L-glutamic acid

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

10% Palladium on carbon (Pd/C) catalyst

-

1 N Hydrochloric acid (HCl)

-

Water

Procedure:

-

Preparation (in a fume hood):

-

Don appropriate PPE (safety goggles, nitrile gloves, lab coat).

-

In a suitable reaction vessel, combine L-glutamic acid, benzaldehyde, a solution of sodium hydroxide in water.

-

Causality: Benzaldehyde and L-glutamic acid react under basic conditions (provided by NaOH) to form an imine intermediate.

-

-

Stirring:

-

Stir the mixture at room temperature for approximately 3 hours.

-

-

Hydrogenation:

-

Carefully add the 10% Pd/C catalyst to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.

-

Hydrogenate the mixture at a suitable pressure (e.g., 51 psig) until the reaction is complete.

-

Causality: The palladium-catalyzed hydrogenation reduces the imine to the secondary amine, yielding (S)-N-Benzylglutamic acid.

-

-

Workup:

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Adjust the pH of the filtrate to approximately 4.2 with 1 N HCl. This will cause the product to precipitate. Caution: Handle HCl with care as it is corrosive.

-

Filter the solid product, wash with water, and dry thoroughly.

-

Protocol for Solubilization

(S)-N-Benzylglutamic acid is generally soluble in polar organic solvents.[3] The choice of solvent will depend on the specific application.

-

Solvent Selection: Based on the experimental requirements, select a suitable polar organic solvent (e.g., DMF, DMSO). For some applications, dissolution in aqueous base may be appropriate.

-

Procedure (in a fume hood):

-

Weigh the required amount of (S)-N-Benzylglutamic acid into a clean, dry vessel.

-

Add the chosen solvent in small portions while stirring or sonicating. Sonication can aid in the dissolution of sparingly soluble compounds.

-

If preparing an aqueous solution by adjusting the pH, slowly add a suitable base (e.g., NaOH solution) until the solid dissolves. Monitor the pH closely.

-

Emergency Procedures

A clear and well-rehearsed emergency response plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Workflow for responding to a spill of (S)-N-Benzylglutamic acid.

For small spills (solid):

-

Restrict access to the area.

-

Wearing appropriate PPE, gently sweep the material into a container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate the area with a suitable cleaning agent and water.

For large spills:

-

Evacuate the area immediately.

-

Alert others and contact your institution's emergency response team or Environmental Health and Safety department.

-

Prevent entry into the affected area.

Waste Disposal

All waste containing (S)-N-Benzylglutamic acid, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Liquid Waste: Collect in a compatible, labeled waste container. Do not mix with incompatible waste streams.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety department for specific guidance.[2]

Conclusion

(S)-N-Benzylglutamic acid is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A thorough understanding of its potential hazards, the consistent use of engineering controls and personal protective equipment, and preparedness for emergencies are the cornerstones of a robust safety culture. Researchers are encouraged to perform a risk assessment for their specific experimental procedures and to consult the available safety data for related compounds.

References

-

Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756. [Link]

-

PrepChem. (n.d.). Synthesis of N-benzyl-L-glutamic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Benzoyl-L-glutamic acid. Retrieved from [Link]

- Safety D

-

PubChem. (n.d.). N-Benzoyl-L-glutamic acid - 8.1 Hazards Identification. Retrieved from [Link]

-

Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. [Link]

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. [Link]

-

PubChem. (n.d.). N-Benzoyl-L-glutamic acid. Retrieved from [Link]

-

ResearchGate. (2017). What kind of solvents can be used to dissolve glutamic acid other than water?[Link]

Sources

- 1. N-Benzoyl-L-glutamic acid | C12H13NO5 | CID 11345724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 3. CAS 1676-73-9: γ-Benzyl L-glutamate | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. assets.greenbook.net [assets.greenbook.net]

Methodological & Application

Protocol for the Stereospecific Synthesis of (S)-N-Benzylglutamic Acid via Reductive Amination of L-Glutamic Acid

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (S)-N-Benzylglutamic acid, a valuable intermediate in pharmaceutical research and peptidomimetic design. The synthesis is achieved through a robust and scalable one-pot reductive amination of L-glutamic acid with benzaldehyde, followed by catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and self-validating process controls to ensure high yield and purity.

Introduction and Significance

L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in numerous physiological processes[1]. Its derivatives are fundamental building blocks for creating analogues to probe receptor interactions and develop novel therapeutics[1]. (S)-N-Benzylglutamic acid, specifically, serves as a key precursor in the synthesis of complex molecules, including constrained peptides and macrocycles designed to interact with therapeutic targets like the Polo-like kinase 1 (Plk1) polo-box domain, which is implicated in oncology[2][3].

The N-benzyl group provides a strategic protecting group and introduces a hydrophobic moiety that can be crucial for molecular recognition. The protocol detailed herein employs a direct reductive amination strategy, which is a cornerstone of modern medicinal chemistry for its efficiency and favorable green chemistry profile[4]. This method avoids harsh alkylating agents and proceeds with high stereochemical fidelity, preserving the (S)-configuration of the starting L-glutamic acid.

Reaction Mechanism: Reductive Amination

The synthesis proceeds in a one-pot fashion through two principal mechanistic steps:

-

Iminium Ion (Schiff Base) Formation: The primary amine of L-glutamic acid performs a nucleophilic attack on the carbonyl carbon of benzaldehyde. This reaction is conducted under basic conditions (using NaOH) to deprotonate the amino group, enhancing its nucleophilicity. The subsequent dehydration of the hemiaminal intermediate yields a stable iminium ion, commonly referred to as a Schiff base.

-

Catalytic Hydrogenation: The C=N double bond of the iminium ion is then selectively reduced to a single bond. This is achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduction step is irreversible and yields the final N-benzylated secondary amine[5][6].

The stereocenter at the α-carbon of L-glutamic acid is not involved in this reaction sequence, ensuring the retention of the (S)-configuration in the final product.

Caption: Mechanism of reductive amination for N-benzylation.

Physicochemical and Stoichiometric Data

Proper stoichiometry is critical for driving the reaction to completion and minimizing side products. The following table summarizes the properties of the key reagents used in this protocol.

| Compound | Formula | Molar Mass ( g/mol ) | Moles (per 0.5 mol L-Glu) | Amount |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | 0.50 | 74.5 g |

| Benzaldehyde | C₇H₆O | 106.12 | 0.50 | 54.0 g |

| Sodium Hydroxide | NaOH | 40.00 | 1.00 | 41.0 g |

| (S)-N-Benzylglutamic Acid | C₁₂H₁₅NO₄ | 237.25 | - | Theoretical Yield: ~118.6 g |

Detailed Experimental Protocol

This protocol is adapted from a verified synthesis and is designed for a 0.5 mole scale reaction[5].

Materials and Equipment

-

Reagents: L-glutamic acid (≥99%), Benzaldehyde (≥99%), Sodium hydroxide (pellets, ≥98%), 10% Palladium on carbon (Pd/C), Hydrochloric acid (1 M solution), Deionized water.

-

Equipment: 2 L three-neck round-bottom flask, magnetic stirrer and stir bar, hydrogenation apparatus (e.g., Parr hydrogenator), Büchner funnel and filter flask, standard laboratory glassware, pH meter or pH strips.

Step-by-Step Procedure

Caption: Workflow for the synthesis of (S)-N-Benzylglutamic acid.

-

Schiff Base Formation:

-

To a 2 L round-bottom flask, add L-glutamic acid (74.5 g, 0.5 mol), benzaldehyde (54 g, 0.5 mol), sodium hydroxide (41 g, 1.0 mol), and 1 liter of deionized water[5].

-

Expert Insight: The use of two equivalents of NaOH is crucial. The first equivalent deprotonates a carboxylic acid group to form a sodium carboxylate, increasing the solubility of glutamic acid in water. The second equivalent ensures the reaction medium is sufficiently basic to deprotonate the ammonium group to the more nucleophilic primary amine, which is necessary for the initial attack on benzaldehyde.

-

Stir the mixture vigorously at room temperature for 3 hours. The solution may appear cloudy or as a suspension.

-

-

Catalytic Hydrogenation:

-

Carefully add 10% palladium on carbon catalyst (5.0 g) to the reaction mixture[5].

-

Seal the flask and connect it to a hydrogenation apparatus. Purge the system with nitrogen before introducing hydrogen gas.

-

Hydrogenate the mixture at a pressure of 51 psig for approximately 83 minutes[5].

-

Self-Validation: The reaction progress can be monitored by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up and Product Isolation:

-

Vent the hydrogen and purge the system with nitrogen.

-

Carefully filter the reaction mixture through a Büchner funnel to remove the Pd/C catalyst. Wash the catalyst on the filter paper with a small amount of deionized water to ensure complete recovery of the product.

-

Causality Note: The catalyst is pyrophoric and must be handled with care, preferably kept wet.

-

-

Purification by Isoelectric Precipitation:

-

Transfer the clear filtrate to a clean beaker and place it in an ice bath to cool.

-

While stirring, slowly adjust the pH of the filtrate to 4.2 by adding 1 M HCl[5]. Monitor the pH carefully.

-

Trustworthiness Check: The isoelectric point (pI) of N-benzylglutamic acid is approximately 4.2. At this pH, the molecule has a net zero charge, rendering it least soluble in water and causing it to precipitate out of the solution as a white solid. This is a highly effective purification step that separates the product from more soluble inorganic salts and unreacted starting materials.

-

A dense white precipitate should form as the pH approaches 4.2.

-

-

Final Product Collection:

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any remaining salts (e.g., NaCl).

-

Dry the solid product under vacuum to yield the first crop of (S)-N-Benzylglutamic acid (approx. 55.1 g)[5].

-

The filtrate can be concentrated to yield a second crop of the product (approx. 24.9 g)[5].

-

Product Characterization

The identity and purity of the synthesized (S)-N-Benzylglutamic acid should be confirmed by standard analytical techniques.

-

Melting Point: 151-153 °C (decomposes)[5].

-

Specific Rotation: [α]D²³ +16° (c=4, 1 N HCl)[5].

-

Spectroscopy: Further confirmation can be obtained using ¹H NMR, ¹³C NMR, and IR spectroscopy to verify the molecular structure. Mass spectrometry can be used to confirm the molecular weight.

References

-

PrepChem. (n.d.). Synthesis of N-benzyl-L-glutamic acid. PrepChem.com. Retrieved from [Link]

-

Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

-

Bourne, G. T., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Incorporation of Glutamic Acid or Amino-Protected Glutamic Acid into Poly(Glycerol Sebacate): Synthesis and Characterization. MDPI.com. Retrieved from [Link]

Sources

- 1. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]

- 2. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Enantioselective Synthesis of N-Benzylglutamic Acid: A Comprehensive Guide for Researchers

This technical guide provides an in-depth exploration of methodologies for the enantioselective synthesis of N-benzylglutamic acid, a valuable chiral building block in pharmaceutical and materials science. The content herein is curated for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step protocols. We will delve into two primary strategies: a chiral pool approach via reductive amination and a catalytic asymmetric synthesis pathway involving a Michael addition.

Introduction

N-benzylglutamic acid is a derivative of the non-essential amino acid, glutamic acid, and serves as a crucial intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and polymers. The stereochemistry at the α-carbon is paramount to the biological activity and material properties of the final products. Therefore, the development of robust and efficient enantioselective synthetic routes is of significant interest to the scientific community. This guide will provide a detailed overview of two effective methods for the synthesis of N-benzyl-L-glutamic acid, complete with experimental protocols, mechanistic insights, and comparative data.

Synthetic Strategies: A Comparative Overview

Two principal strategies for the enantioselective synthesis of N-benzylglutamic acid will be discussed:

-

Chiral Pool Synthesis via Reductive Amination: This approach leverages the inherent chirality of commercially available L-glutamic acid. The synthesis involves the formation of an imine intermediate with benzaldehyde, followed by in-situ reduction to yield the desired N-benzyl-L-glutamic acid. This method is advantageous for its simplicity and cost-effectiveness.

-

Catalytic Asymmetric Synthesis via Michael Addition: This strategy builds the chiral center through a carbon-carbon bond-forming reaction, guided by a chiral catalyst. A common approach involves the asymmetric Michael addition of a glycine enolate equivalent to an acrylate, followed by cyclization to a pyroglutamate intermediate. Subsequent N-benzylation and ring-opening afford the target molecule. This method offers the flexibility of creating either enantiomer by selecting the appropriate catalyst and provides a testament to the power of modern asymmetric catalysis.

Method 1: Chiral Pool Synthesis via Reductive Amination of L-Glutamic Acid

This method is a straightforward and scalable approach that relies on the stereochemical integrity of the starting material, L-glutamic acid. The reaction proceeds in a one-pot fashion, making it an attractive option for producing large quantities of N-benzyl-L-glutamic acid.

Mechanistic Rationale

The reaction begins with the condensation of the primary amine of L-glutamic acid and the carbonyl group of benzaldehyde to form a Schiff base (imine) intermediate. The subsequent in-situ reduction of the imine, catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere, yields the N-benzyl amine. The acidic workup protonates the carboxylate groups, leading to the precipitation of the final product. As the original stereocenter of L-glutamic acid is not directly involved in the reaction, its configuration is retained.[1]

Workflow for Reductive Amination

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

Materials:

-

L-Glutamic Acid (0.5 mol, 74.5 g)

-

Benzaldehyde (0.5 mol, 54 g)

-

Sodium Hydroxide (1.0 mol, 41 g)

-

10% Palladium on Carbon (5 g)